molecular formula C15H13N B12925666 2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole CAS No. 30451-32-2

2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole

Cat. No.: B12925666
CAS No.: 30451-32-2
M. Wt: 207.27 g/mol
InChI Key: WURBIZFBXGCLBU-UHFFFAOYSA-N
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Description

2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole is a heterocyclic compound containing a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole typically involves the reaction of phenyl-substituted cyclopentadiene with azides under specific conditions. One common method includes the use of a cycloaddition reaction, where the phenyl-substituted cyclopentadiene reacts with an azide to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The reaction conditions often include controlled temperature and pressure to facilitate the formation of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied for its inhibition of acetylcholinesterase and carbonic anhydrase enzymes, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Properties

CAS No.

30451-32-2

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

4-phenyl-4-azatricyclo[5.2.1.02,6]deca-2,5,8-triene

InChI

InChI=1S/C15H13N/c1-2-4-13(5-3-1)16-9-14-11-6-7-12(8-11)15(14)10-16/h1-7,9-12H,8H2

InChI Key

WURBIZFBXGCLBU-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=CN(C=C23)C4=CC=CC=C4

Origin of Product

United States

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